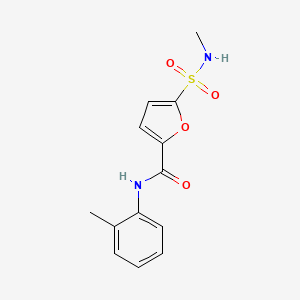
N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide, also known as MSMF, is an organic compound with a wide range of applications in research and industry. It is a versatile chemical that has been used in a variety of applications such as synthesis, drug development, and medical research. MSMF is a unique compound that has many unique properties, including its ability to form strong bonds with other molecules and its low toxicity.
科学研究应用
N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide has a wide range of applications in scientific research. It has been used in the synthesis of drugs, in the development of new materials, and in medical research. It has also been used in the synthesis of peptides, proteins, and other biomolecules. Additionally, this compound has been used in the synthesis of catalysts, in the synthesis of polymers, and in the synthesis of enzymes.
作用机制
N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide is an organic compound that has a unique mechanism of action. It is able to form strong bonds with other molecules, and it has a low toxicity. This makes it an ideal compound for use in drug development and medical research. Additionally, this compound has been shown to have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have anti-cancer activity, and it has been used in the treatment of a variety of diseases, including Alzheimer’s disease, Parkinson’s disease, and diabetes.
实验室实验的优点和局限性
N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound that is easy to synthesize. Additionally, it has a low toxicity, which makes it an ideal compound for use in drug development and medical research. However, it is important to note that this compound is a relatively unstable compound, and it can be difficult to store and handle.
未来方向
Due to its unique properties and wide range of applications, N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide has a number of potential future directions. One potential future direction is the development of new materials and catalysts using this compound. Additionally, this compound could be used in the development of new drugs and treatments for a variety of diseases. Additionally, this compound could be used to create new enzymes and biomolecules for use in biotechnology. Finally, this compound could be used in the synthesis of polymers and other materials for use in industry.
合成方法
N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide can be synthesized in a variety of ways, including the reaction of 2-methylphenyl isothiocyanate with methylsulfonyl chloride. This reaction produces a dithiocarbamate product, which can then be hydrolyzed to form this compound. Other methods of synthesis include the reaction of 2-methylphenyl isocyanate with methylsulfonyl chloride, or the reaction of 2-methylphenyl isothiocyanate with methylsulfonyl amide.
属性
IUPAC Name |
N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-9-5-3-4-6-10(9)15-13(16)11-7-8-12(19-11)20(17,18)14-2/h3-8,14H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUJXLKWXMJFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-chloro-1-(3-fluorophenyl)-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6418465.png)
![3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6418470.png)
![3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6418478.png)
![5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6418482.png)
![1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B6418487.png)
![1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B6418504.png)
![1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6418512.png)
![5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6418517.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6418527.png)

![3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418534.png)
![2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418545.png)
![1,4-bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane](/img/structure/B6418549.png)
![3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6418551.png)
